1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene is an organic compound that features a naphthalene ring substituted with a 4-chlorobenzene-1-sulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonylation of naphthalene with 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the sulfonyl group can direct incoming electrophiles to specific positions on the aromatic ring.
Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzene moiety can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include sulfur trioxide (SO3) and concentrated sulfuric acid (H2SO4) for sulfonation reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chlorine atom with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation reactions can yield sulfonated derivatives, while nucleophilic substitution can produce compounds with various functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. Additionally, the aromatic rings can participate in π-π stacking interactions with other aromatic systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-[(methylsulfonyl)methyl]benzene: Similar in structure but lacks the naphthalene ring.
4-Chlorotoluene: Contains a chlorobenzene moiety but without the sulfonyl group.
Eigenschaften
CAS-Nummer |
558465-82-0 |
---|---|
Molekularformel |
C17H13ClO2S |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)sulfonylmethyl]naphthalene |
InChI |
InChI=1S/C17H13ClO2S/c18-15-8-10-16(11-9-15)21(19,20)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |
InChI-Schlüssel |
XSEVQDYYRUFDFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.